1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .Molecular Structure Analysis
The molecular weight of “1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” is 183.207. The compound has one hydrogen bond donor and three hydrogen bond acceptors.Chemical Reactions Analysis
The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids involved the cyclization of 2-methylenesuccinic acid with various amines by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .Physical And Chemical Properties Analysis
“1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid” is a white or cream-tinted white crystalline solid that is soluble in EtOH, MeCN, and other organic solvents .Scientific Research Applications
Antibacterial and Antimicrobial Applications
1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been explored for their potential in antibacterial and antimicrobial activities. Research has shown that modifications to this compound can enhance in vitro and in vivo activity against various bacterial strains. For instance, the incorporation of fluoronaphthyridine groups and specific substitutions have demonstrated improved therapeutic potential as antibacterial agents (Bouzard et al., 1992). Moreover, derivatives of 5-oxopyrrolidine have shown promising anticancer and antimicrobial activity, particularly against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Synthesis and Chemical Reactivity
The compound has also been utilized as a precursor in the synthesis of complex molecules with potential biological applications. Research into regiospecific additions and the reactivity of related compounds highlights the versatility of 1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid in synthetic chemistry, enabling the generation of novel cyclobutane derivatives and contributing to advancements in drug synthesis and development (Gaoni, 1988).
Novel Bicyclic Systems and Biological Activity Prediction
The condensation of 5-oxopyrrolidine-3-carboxylic acids has led to the formation of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, with their structures confirmed through various spectroscopic methods. Predictive studies on the biological activity of these synthesized compounds have opened new avenues for the development of therapeutic agents with potential biological significance (Kharchenko et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-8-4-6(9(12)13)5-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIJENHTSZWQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(CC2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676525 |
Source
|
Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
1223748-42-2 |
Source
|
Record name | 1-Cyclobutyl-5-oxo-3-pyrrolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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